![molecular formula C6H7F3N4 B1387733 2-(Trifluormethyl)-5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazin CAS No. 681249-57-0](/img/structure/B1387733.png)
2-(Trifluormethyl)-5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazin
Übersicht
Beschreibung
“2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Monohydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. The method includes adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: c-Met-Inhibition
Diese Verbindung wurde als potenter Inhibitor der mesenchymal-epithelialen Übergangsfaktors (c-Met) Proteinkinase identifiziert . c-Met ist eine Rezeptortyrosinkinase, die, wenn sie dysreguliert ist, zur Krebsprogression und Metastasierung führen kann. Inhibitoren, die auf c-Met abzielen, gelten als vielversprechende Therapeutika zur Behandlung verschiedener Krebsarten.
Medizinische Chemie: GABA A-Modulation
Die Verbindung zeigt auch eine allosterische Modulationsaktivität von GABA A . GABA A-Rezeptoren sind ligandengesteuerte Chloridkanäle, die die inhibitorische Neurotransmission im zentralen Nervensystem vermitteln. Modulatoren dieser Rezeptoren können therapeutische Anwendungen bei der Behandlung von Angstzuständen, Schlaflosigkeit und Epilepsie haben.
Polymerkunde: Anwendungen in Solarzellen
Im Bereich der Polymerkunde wurde diese Verbindung in Polymere eingearbeitet, die in Solarzellen verwendet werden . Die einzigartigen elektronischen Eigenschaften des Triazolopyrazinringsystems können die Effizienz von Solarzellen verbessern, indem sie die Lichtabsorption und den Ladungstransport verbessern.
Medizinische Chemie: BACE-1-Inhibition
Eine weitere Anwendung in der medizinischen Chemie ist die Inhibition von β-Sekretase 1 (BACE-1) . BACE-1 ist ein Enzym, das an der Produktion von Amyloid-β-Peptiden beteiligt ist, die sich im Gehirn von Alzheimer-Patienten ansammeln. Inhibitoren von BACE-1 werden als potenzielle Behandlungen für Alzheimer-Krankheit untersucht.
Onkologie: Duale c-Met/VEGFR-2-Inhibition
Die Verbindung wurde auf ihre duale inhibitorische Aktivität gegen c-Met und den vaskulären endothelialen Wachstumsfaktor-Rezeptor 2 (VEGFR-2) untersucht . Duale Inhibitoren können in der Krebsbehandlung effektiver sein, indem sie mehrere an Tumorwachstum und Angiogenese beteiligte Signalwege ansprechen.
Onkologie: Antiproliferative Aktivität
Eine Reihe von Derivaten dieser Verbindung hat vielversprechende antiproliferative Aktivitäten gegen verschiedene Krebszelllinien gezeigt . Diese Verbindungen können das Wachstum von Krebszellen hemmen, was sie zu potenziellen Kandidaten für Antikrebsmittel macht.
Wirkmechanismus
Target of Action
The primary targets of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine: interacts with its targets, c-Met and VEGFR-2 kinases, by binding to them . This binding inhibits the activity of these kinases, leading to a disruption in the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to a decrease in cell proliferation and survival, as well as a reduction in angiogenesis .
Pharmacokinetics
The pharmacokinetic properties of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine It is known that the compound has a molecular weight of 19214 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the bioavailability of the compound .
Result of Action
The result of the action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is a decrease in cell proliferation and survival, as well as a reduction in angiogenesis . This is due to the compound’s inhibitory effects on c-Met and VEGFR-2 kinases, which disrupts the signaling pathways they are involved in .
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Biochemische Analyse
Biochemical Properties
2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . The interaction with c-Met kinase involves binding to the active site, thereby inhibiting its activity and leading to reduced cell proliferation. Additionally, this compound can interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits significant cytotoxic activity, leading to cell cycle arrest and apoptosis . The modulation of cell signaling pathways, such as those involving c-Met kinase, results in altered gene expression and metabolic changes that contribute to its anticancer effects.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as c-Met kinase, inhibiting their activity . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, leading to downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine in laboratory settings have been studied to understand its stability and long-term effects. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity In in vitro and in vivo studies, prolonged exposure to this compound has resulted in sustained inhibition of target enzymes and continued cytotoxic effects on cancer cells
Dosage Effects in Animal Models
In animal models, the effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine vary with dosage. At lower doses, it exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can either retain or lose biological activity. These metabolic processes influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its therapeutic potential and toxicity profile.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine within cells and tissues are mediated by various transporters and binding proteins . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution influences the compound’s efficacy and specificity in modulating cellular processes.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIDIDSTOZMTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652967 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681249-57-0 | |
| Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681249-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
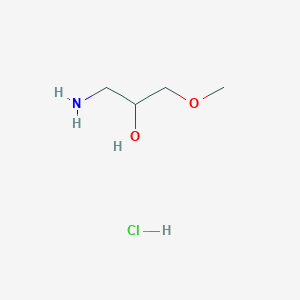
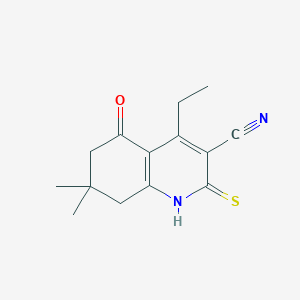
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)
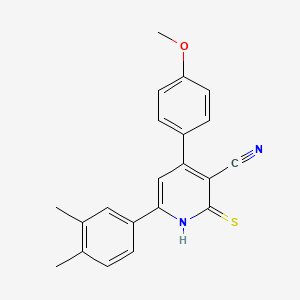
![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)
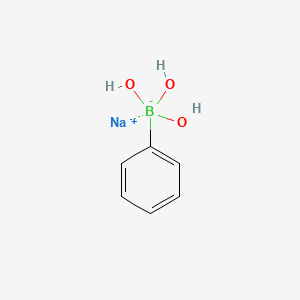
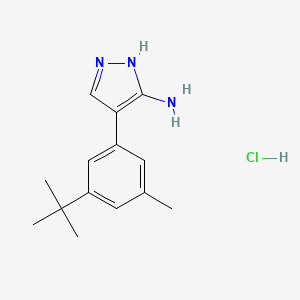
![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)

![5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1387673.png)
